molecular formula C20H17N5O3S B252414 (6E)-6-indol-2-ylidene-3-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

(6E)-6-indol-2-ylidene-3-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B252414
M. Wt: 407.4 g/mol
InChI Key: QXYODCXRDAEEPG-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-indol-2-ylidene-3-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (6E)-6-indol-2-ylidene-3-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects on cancer cells by inducing oxidative stress and DNA damage. Additionally, this compound has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that (6E)-6-indol-2-ylidene-3-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has unique biochemical and physiological effects. This compound has been found to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6E)-6-indol-2-ylidene-3-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a cytotoxic agent. This compound has been found to have selective cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards normal cells. Further studies are needed to determine the optimal dosage and administration of this compound.

Future Directions

There are several future directions for the study of (6E)-6-indol-2-ylidene-3-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the optimization of the synthesis method to produce higher yields of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy. Furthermore, the potential antimicrobial properties of this compound warrant further investigation. Finally, the potential use of this compound as a diagnostic tool for cancer detection is an area of future research.

Synthesis Methods

The synthesis of (6E)-6-indol-2-ylidene-3-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved through various methods. One of the methods involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid hydrazide with indole-2-carboxaldehyde in the presence of acetic acid. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

(6E)-6-indol-2-ylidene-3-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in scientific research. One of the areas of research is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. Additionally, this compound has been studied for its potential as an antimicrobial agent, as it has been found to have activity against various strains of bacteria and fungi.

properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

(6E)-6-indol-2-ylidene-3-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H17N5O3S/c1-26-15-9-12(10-16(27-2)17(15)28-3)18-22-23-20-25(18)24-19(29-20)14-8-11-6-4-5-7-13(11)21-14/h4-10,24H,1-3H3/b19-14+

InChI Key

QXYODCXRDAEEPG-XMHGGMMESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3

Origin of Product

United States

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